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Compound of Interest

Compound Name: PF2562

Cat. No.: B15580112

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profile of PF-
06463922 (also known as PF2562), a potent, ATP-competitive, and CNS-penetrant small
molecule inhibitor. Developed to target Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine
kinases, PF-06463922 has demonstrated significant efficacy against wild-type and various
mutant forms of these oncoproteins. This document collates key quantitative data, details the
experimental methodologies used for its characterization, and visualizes relevant biological
pathways and experimental workflows.

Executive Summary

PF-06463922 is a next-generation tyrosine kinase inhibitor (TKI) exhibiting sub-nanomolar
inhibitory potency against ALK and ROSL1.[1][2] Its high degree of selectivity is crucial for
minimizing off-target effects and enhancing its therapeutic index. Kinase profiling studies
against a broad panel of kinases have confirmed its remarkable selectivity, with a more than
100-fold selectivity for ROS1 over the majority of other kinases tested.[1] This guide will delve
into the specifics of this selectivity, providing researchers with the critical data and
methodological insights necessary for advancing research and development.

Data Presentation: Kinase Inhibition Profile of PF-
06463922
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The following tables summarize the quantitative data on the inhibitory activity of PF-06463922
against its primary targets and a selection of other kinases. The data is presented as either the
half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), which are key
parameters in assessing the potency and selectivity of a kinase inhibitor.

Table 1: Inhibitory Activity against Primary Targets (ALK
and ROS1) and TheirMutants

Kinase . .
Target Variant Assay Type IC50 (nM) Ki (nM) Reference
ALK Wild-type Biochemical <0.07 [2]
ALK L1196M Biochemical <0.1 [2]
ALK G1269A Biochemical 0.9 [2]
ALK 1151Tins Biochemical 0.3 [2]
ALK F1174L Biochemical <0.1 [2]
ALK C1156Y Biochemical <0.1 [2]
ALK L1152R Biochemical <0.1 [2]
ALK S51206Y Biochemical <0.1 [2]
ALK F1174L Cell-based 2.8 [3]
ALK R1275Q Cell-based 10-30 [3]
ROS1 Wild-type Biochemical <0.025 [1]
ROS1 L2026M Biochemical 0.1

ROS1 G2032R Cell-based 1.1

CD74-R0OS1 Wild-type Cell-based 0.6 [1]
HCC78

(SLC34A2- Wild-type Cell-based 1.3 [1]
ROS1)
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Table 2: Selectivity against a Broader Kinase Panel

PF-06463922 was profiled against a panel of 206 recombinant kinases. At a concentration of 1
UM, it inhibited 13 tyrosine kinases, in addition to ALK and ROS1, by more than 75%.[1]
Competition binding assays were then performed to determine the 1C50 values for these
kinases. The results demonstrated that PF-06463922 is most potent against ROS1 and ALK,
with a selectivity ratio of over 100-fold for ROS1 compared to the other 204 kinases in the
panel.[1] Unlike the first-generation ALK/ROSL inhibitor crizotinib, PF-06463922 does not show
significant activity against MET kinase.[1]

Experimental Protocols

The characterization of the kinase selectivity profile of PF-06463922 involved several key in
vitro assays. The primary methods used were biochemical kinase assays to determine direct
inhibitory activity and cell-based assays to assess potency in a more biologically relevant
context.

Biochemical Kinase Assays

1. SelectScreen™ Kinase Profiling Service (Thermo Fisher Scientific):

This service was utilized for the broad kinase selectivity screening of PF-06463922.[1] The
platform employs various assay technologies to accommodate different kinase-substrate pairs.
A generalized protocol for these assays is as follows:

e Principle: These assays measure the ability of a test compound to inhibit the enzymatic
activity of a purified kinase. The detection method varies, with common formats including:

o Adapta™ Universal Kinase Assay: A fluorescence-based immunoassay that detects the
generation of ADP, a universal product of kinase reactions.

o LanthaScreen™ Eu Kinase Binding Assay: A time-resolved fluorescence resonance
energy transfer (TR-FRET) assay that measures the displacement of a fluorescently
labeled tracer from the kinase's ATP-binding site by a test compound.[4]

o Z'-LYTE™ Kinase Assay: A FRET-based assay that measures the phosphorylation of a
synthetic peptide substrate by the kinase.[5][6]
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e General Procedure:

o

Compound Preparation: Test compounds are serially diluted in DMSO to create a
concentration range for IC50 determination.

o Kinase Reaction: The purified kinase, its specific substrate (peptide or protein), and ATP
are combined in a reaction buffer. The test compound at various concentrations is added
to this mixture.

o Incubation: The reaction is allowed to proceed for a defined period at a controlled
temperature.

o Detection: A detection reagent specific to the assay format is added to stop the reaction
and generate a signal (e.g., fluorescence or luminescence).

o Data Analysis: The signal is measured using a plate reader. The percentage of kinase
inhibition is calculated relative to control wells (containing DMSO instead of the inhibitor).
IC50 values are then determined by fitting the dose-response data to a sigmoidal curve.

2. Microfluidic Mobility Shift Assay:
This technology was used to assess the biochemical kinase activity of ALK.[2]

e Principle: This assay separates a fluorescently labeled peptide substrate from its
phosphorylated product based on differences in their electrophoretic mobility in a microfluidic
chip. The extent of phosphorylation is quantified by measuring the fluorescence intensity of
the substrate and product peaks.[7]

e General Procedure:

[e]

Kinase Reaction: The kinase, a fluorescently labeled peptide substrate, and ATP are
incubated with the test compound.

[e]

Sample Introduction: The reaction mixture is introduced into the microfluidic chip.

o

Electrophoretic Separation: An electric field is applied, causing the charged substrate and
product to migrate at different velocities.
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o Detection: The separated substrate and product are detected by a laser-induced
fluorescence detector.

o Data Analysis: The ratio of the product peak area to the sum of the substrate and product
peak areas is used to determine the percentage of substrate conversion, which reflects

the kinase activity.

Cell-Based Assays

e Principle: These assays measure the ability of an inhibitor to block the phosphorylation of a
target kinase or its downstream signaling proteins within a cellular context, or to inhibit the
proliferation of cancer cell lines dependent on the target kinase.

e General Procedure:

o Cell Culture: Cancer cell lines expressing the target kinase (e.g., HCC78 with SLC34A2-
ROSL1 fusion) are cultured under standard conditions.

o Compound Treatment: Cells are treated with a range of concentrations of the test

compound for a specified duration.

o Analysis of Phosphorylation: Cell lysates are prepared and subjected to Western blotting
or ELISA to detect the phosphorylation status of the target kinase and its downstream
effectors using phospho-specific antibodies.

o Analysis of Cell Viability/Proliferation: Cell viability is assessed using assays such as MTT
or CellTiter-Glo, which measure metabolic activity.

o Data Analysis: IC50 values for inhibition of phosphorylation or cell growth are calculated
from dose-response curves.

Mandatory Visualizations
Signaling Pathway Diagram

Constitutive activation of ALK and ROSL1 fusion proteins leads to the activation of several
downstream signaling pathways that promote cell proliferation, survival, and tumorigenesis. PF-
06463922, by inhibiting ALK and ROS1, effectively blocks these oncogenic signals.
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Caption: ALK/ROS1 Signaling and PF-06463922 Inhibition.
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Experimental Workflow Diagram

The following diagram illustrates a typical workflow for determining the kinase selectivity profile
of a compound like PF-06463922.
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Caption: Kinase Selectivity Profiling Workflow.

Conclusion

PF-06463922 is a highly potent and selective inhibitor of ALK and ROS1 kinases, including
clinically relevant mutant forms that confer resistance to other inhibitors. Its favorable selectivity
profile, as determined by comprehensive in vitro kinase screening, underscores its potential as
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a valuable therapeutic agent. The detailed methodologies and data presented in this guide
provide a robust foundation for further research and development efforts aimed at leveraging
the therapeutic potential of PF-06463922 in ALK- and ROS1-driven malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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